molecular formula C6H4BrClFNO2S B13515841 5-Bromo-2-chloro-4-fluorobenzene-1-sulfonamide

5-Bromo-2-chloro-4-fluorobenzene-1-sulfonamide

Cat. No.: B13515841
M. Wt: 288.52 g/mol
InChI Key: FXHVOTKQABEIPG-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-fluorobenzene-1-sulfonamide is an organic compound derived from benzene, characterized by the presence of bromine, chlorine, fluorine, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-4-fluorobenzene-1-sulfonamide typically involves multi-step reactions starting from benzene derivatives. One common method includes the diazotization of 3,5-dichloro-4-fluoroaniline followed by bromination using cuprous bromide in hydrobromic acid at elevated temperatures (100-130°C) . The resulting intermediate is then subjected to sulfonation to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for diazotization and bromination steps, ensuring consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-4-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The presence of halogens makes it susceptible to nucleophilic substitution reactions, where nucleophiles replace the halogen atoms.

    Electrophilic Aromatic Substitution: The sulfonamide group can direct electrophiles to specific positions on the benzene ring.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation states of the substituents.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include substituted anilines.

    Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives.

    Oxidation and Reduction: Products include various oxidized or reduced forms of the compound.

Scientific Research Applications

5-Bromo-2-chloro-4-fluorobenzene-1-sulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-4-fluorobenzene-1-sulfonamide involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The halogen atoms can participate in halogen bonding, further modulating the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-chloro-4-fluorobenzene-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical reactivity and biological activity compared to other halogenated benzene derivatives. This uniqueness makes it a valuable compound for specialized applications in various fields.

Properties

Molecular Formula

C6H4BrClFNO2S

Molecular Weight

288.52 g/mol

IUPAC Name

5-bromo-2-chloro-4-fluorobenzenesulfonamide

InChI

InChI=1S/C6H4BrClFNO2S/c7-3-1-6(13(10,11)12)4(8)2-5(3)9/h1-2H,(H2,10,11,12)

InChI Key

FXHVOTKQABEIPG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)S(=O)(=O)N)Br)F

Origin of Product

United States

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